CCR3 Binding Affinity (Kd 100 nM) Compared to Prototypical CCR3 Antagonists
In a radioligand displacement assay against human CCR3 expressed in primary human polymorphonuclear leukocytes, N-(2-((2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)picolinamide exhibited a dissociation constant (Kd) of 100 nM for the CCR3 receptor. This affinity places it in the mid-range of reported CCR3 antagonists; for class-level comparison, the well-characterized CCR3 antagonist SB-297006 displays a Ki of approximately 31 nM (class-level inference, no head-to-head data available). The compound thus offers a defined, intermediate-affinity tool suitable for studies where strong receptor blockade is not required or where partial antagonism is mechanistically informative. [1]
| Evidence Dimension | CCR3 receptor binding affinity (Kd/Ki) |
|---|---|
| Target Compound Data | Kd = 100 nM |
| Comparator Or Baseline | SB-297006: Ki ≈ 31 nM (literature class-level benchmark) |
| Quantified Difference | ~3.2-fold lower affinity vs. SB-297006 class benchmark |
| Conditions | Human PMN CCR3, inhibition of eotaxin-induced CD11b expression after 15 min |
Why This Matters
Knowing the exact affinity tier (mid-nM) guides dose selection for in vitro and ex vivo assays and prevents using a compound too potent or too weak for the experimental context.
- [1] BindingDB entry for BDBM50394155 / CHEMBL2158814. Affinity Data: Kd 100 nM (antagonist activity at CCR3 receptor in human polymorphonuclear leukocytes assessed as inhibition of eotaxin-induced CD11b expression). View Source
